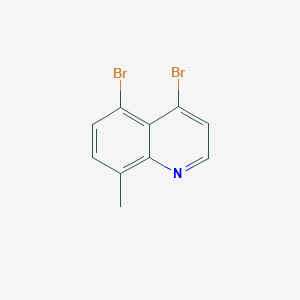

4,5-Dibromo-8-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTKHQCXWXESTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dibromo 8 Methylquinoline

Retrosynthetic Analysis and Precursor Strategy for the Dibrominated Methylquinoline Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. e3s-conferences.orgdeanfrancispress.com For 4,5-Dibromo-8-methylquinoline, the most logical retrosynthetic disconnection involves the removal of the two bromine atoms at the C4 and C5 positions. This leads back to the core precursor, 8-methylquinoline (B175542).

This primary disconnection suggests a forward synthetic strategy that begins with the synthesis of 8-methylquinoline, followed by a direct and regioselective dibromination step to introduce the bromine atoms at the desired 4 and 5 positions. The key challenge in this approach is controlling the regioselectivity of the bromination to ensure the bromine atoms are added specifically to the C4 and C5 positions of the quinoline (B57606) ring, avoiding the formation of other brominated isomers.

Synthesis of Key Intermediates

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursor, 8-methylquinoline.

Established Routes to 8-Methylquinoline

Several classical methods are well-established for the synthesis of the quinoline core. The Skraup synthesis is a widely recognized method that involves the reaction of an arylamine with glycerol, sulfuric acid, and an oxidizing agent. google.com In the context of 8-methylquinoline, the starting material would be o-toluidine. This reaction is a one-pot process that forms the quinoline ring system. Another prominent method is the Doebner-von Miller reaction, which is a modification of the Skraup synthesis and involves the reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid catalyst.

More contemporary methods have also been developed. For instance, a process involving the reaction of 2-methylaniline (o-toluidine) with formaldehyde (B43269) and acetaldehyde (B116499) has been reported to produce 8-methylquinoline in high yield and selectivity. google.com Another approach utilizes iron(III) chloride hexahydrate to catalyze the reaction between an aniline, carbon tetrachloride, and 1,3-propanediol (B51772) to form quinolines. chemicalbook.com

Preparation of Functionalized 8-Methylquinoline Derivatives for Regioselective Bromination

While direct bromination of 8-methylquinoline is the most straightforward approach, in some cases, functionalizing the quinoline ring can be employed to direct the bromination to specific positions. The introduction of activating or deactivating groups can influence the electronic properties of the ring and thus control the regioselectivity of electrophilic aromatic substitution reactions like bromination. However, for the specific case of 4,5-dibromination, direct approaches are more commonly reported.

Direct Bromination Approaches for C4 and C5 Positions

The most direct method for synthesizing this compound involves the direct bromination of 8-methylquinoline. This is typically achieved by treating 8-methylquinoline with bromine in a suitable organic solvent like chloroform (B151607) or acetonitrile. The reaction conditions, such as temperature and the rate of bromine addition, are critical for achieving selective dibromination at the C4 and C5 positions while minimizing the formation of by-products.

Regioselective Monobromination Strategies

While the target is a dibrominated compound, understanding regioselective monobromination is crucial as it forms the basis for controlling the addition of multiple halogen atoms. The position of bromination on the quinoline ring is influenced by the reaction conditions and the specific brominating agent used. For 8-substituted quinolines, bromination often occurs at the C5 and C7 positions. acgpubs.orgresearchgate.net

N-Bromosuccinimide (NBS) is a versatile and commonly used reagent for electrophilic bromination of aromatic compounds. smolecule.com In the bromination of 8-methylquinoline, NBS is often used in solvents like glacial acetic acid or dichloromethane. The regioselectivity of the reaction can be influenced by catalysts and temperature. For example, the use of a Lewis acid catalyst like iron(III) bromide can enhance regioselectivity.

It has been noted that while direct bromination of 8-methylquinoline with bromine can yield the 4,5-dibromo derivative, the use of NBS in concentrated sulfuric acid at low temperatures (5°C) has been reported to lead to the formation of 5-bromo-8-methylquinoline. This highlights the critical role of the chosen brominating agent and reaction conditions in determining the final product. Achieving the specific 4,5-dibromo substitution pattern often requires careful optimization of these parameters.

Sequential or One-Pot Dibromination Strategies

Palladium-Catalyzed Halogenation and Other Transition Metal-Mediated Approaches

Palladium-catalyzed reactions have emerged as a powerful tool for the C-H functionalization of heterocyclic compounds, including quinolines. nih.gov While direct palladium-catalyzed bromination of the C4 and C5 positions of 8-methylquinoline is not extensively reported, palladium catalysts are widely used in cross-coupling reactions to introduce various functional groups onto pre-halogenated quinoline scaffolds. smolecule.comajouronline.com For instance, palladium-catalyzed Sonogashira coupling of dibromoquinolines with terminal alkynes is a known transformation. ajouronline.com

Recent research has demonstrated palladium(II)-catalyzed bromination of C(sp³)–H bonds directed by quinoline-type ligands, although this is for the side chain rather than the quinoline ring itself. nih.govacs.org Other transition metals, such as iron, have also been used to catalyze the regioselective halogenation of quinolines. mdpi.com Iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines in water offers an environmentally friendly approach. mdpi.com

Green Chemistry Protocols in the Synthesis of Dibrominated Quinolines

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods, aligning with the principles of green chemistry. ijpsjournal.comnih.gov This includes the use of safer solvents, minimizing hazardous waste, and employing catalytic processes. nih.govrsc.org

For the bromination of heterocycles, greener approaches are being explored. One such method involves the in-situ generation of the brominating species from a bromide–bromate couple in an aqueous medium, which avoids the direct use of hazardous liquid bromine. acs.orgresearchgate.netacs.org This system has been shown to be effective for the bromination of various aromatic heterocycles under mild, catalyst-free conditions. acs.orgresearchgate.net Another green approach utilizes hydrogen peroxide and an ammonium (B1175870) halide in aqueous acetic acid to generate the electrophilic halogenating agent in situ. cdnsciencepub.com

While specific green chemistry protocols for the direct synthesis of this compound are not extensively detailed in the reviewed literature, the application of these general principles to its synthesis is a promising area for future research. This could involve using water as a solvent, employing recyclable catalysts, and utilizing atom-economical brominating agents. mdpi.comrsc.org

Reaction Chemistry and Functional Group Transformations of 4,5 Dibromo 8 Methylquinoline

Cross-Coupling Reactions at Bromine Centers (C4 and C5)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 4,5-dibromo-8-methylquinoline, these reactions provide a pathway to introduce aryl, alkynyl, and other organic moieties at the C4 and C5 positions. The relative reactivity of the C4-Br and C5-Br bonds is a critical factor, often allowing for selective mono-functionalization or controlled di-functionalization. Generally, in haloquinolines, the C4 position is more activated towards oxidative addition to a palladium(0) catalyst compared to positions on the benzo-fused ring, due to the electron-withdrawing nature of the ring nitrogen. This intrinsic reactivity difference is the foundation for regioselective transformations.

Suzuki-Miyaura Coupling: Regioselective Functionalization and Tandem Reactions

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis. For substrates like this compound, this reaction can be tuned to achieve selective mono-arylation or a tandem di-arylation.

Regioselective Functionalization: Research on various dihaloquinolines has shown that selective Suzuki couplings are achievable. nih.gov The C4 position is typically more reactive than positions on the carbocyclic ring (like C5), facilitating mono-coupling at the C4-Br bond under controlled conditions. nih.govmdpi.comnih.gov By carefully selecting the catalyst, ligands, base, and reaction time, it is possible to favor the formation of 4-aryl-5-bromo-8-methylquinoline.

Tandem Reactions: If both bromine atoms are to be substituted, tandem or one-pot sequential Suzuki-Miyaura reactions can be employed. nih.gov This involves an initial selective coupling at the more reactive C4 position, followed by a second coupling at the C5 position, potentially with a different boronic acid to generate unsymmetrical di-aryl products. rsc.org Controlling the speciation of the boronic acid and fine-tuning the catalytic system are key to achieving high yields in such tandem processes. nih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of this compound

| Reactant 1 | Reactant 2 | Catalyst System (Example) | Possible Products | Predominant Product (under kinetic control) |

| This compound | Arylboronic Acid (1 equiv.) | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-5-bromo-8-methylquinoline, 5-Aryl-4-bromo-8-methylquinoline | 4-Aryl-5-bromo-8-methylquinoline |

| This compound | Arylboronic Acid (2.5 equiv.) | Pd(dppf)Cl₂, K₃PO₄ | 4,5-Diaryl-8-methylquinoline | 4,5-Diaryl-8-methylquinoline |

| 4-Aryl-5-bromo-8-methylquinoline | Aryl'boronic Acid (1.2 equiv.) | Pd(OAc)₂, SPhos, K₂CO₃ | 4-Aryl-5-aryl'-8-methylquinoline | 4-Aryl-5-aryl'-8-methylquinoline |

This table is illustrative of potential reaction pathways and products. Specific conditions and outcomes would require experimental validation.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is the method of choice for introducing alkyne functionalities onto aromatic rings, utilizing a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for creating precursors for pharmaceuticals, organic materials, and natural products. wikipedia.org

For this compound, Sonogashira coupling offers a direct route to alkynyl-substituted quinolines. Similar to the Suzuki reaction, regioselectivity is a key consideration. Studies on other dihaloquinolines, such as 2,4-dihalo and 5,7-dibromo isomers, have demonstrated that selective coupling can be achieved. nih.gov The higher reactivity of the C4 position would likely lead to the preferential formation of 4-alkynyl-5-bromo-8-methylquinoline when a limited amount of the terminal alkyne is used. A full disubstitution to yield 4,5-dialkynyl-8-methylquinoline is also feasible with an excess of the alkyne and more forcing conditions. The reaction is typically carried out under mild conditions, making it compatible with a wide range of functional groups. wikipedia.org

Table 2: Potential Sonogashira Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System (Example) | Potential Product(s) |

| This compound | Terminal Alkyne (1 equiv.) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-(Alkynyl)-5-bromo-8-methylquinoline |

| This compound | Terminal Alkyne (>2 equiv.) | Pd(PPh₃)₄, CuI, Et₃N | 4,5-Di(alkynyl)-8-methylquinoline |

This table illustrates potential synthetic outcomes. Experimental verification is necessary to confirm product distribution and optimal conditions.

Stille Coupling and Other Palladium-Catalyzed Transformations

The Stille reaction, which couples an organotin compound with an organic halide, is another versatile palladium-catalyzed transformation applicable to this compound. wikipedia.orglibretexts.org A significant advantage of the Stille reaction is the stability of organostannane reagents to air and moisture. libretexts.org

The regioselectivity in the Stille coupling of dihaloquinolines again generally favors reaction at the more electron-deficient C4 position. nih.gov However, reaction conditions, particularly the use of additives like copper(I) salts, can sometimes reverse this selectivity, as has been observed in other dihalide systems. nih.gov This provides a potential strategy to selectively functionalize the C5 position.

Other palladium-catalyzed reactions, such as the Heck coupling (with alkenes) and Buchwald-Hartwig amination (with amines), are also important transformations for this substrate, expanding the range of accessible derivatives. The Buchwald-Hartwig amination, in particular, represents a key method for installing nitrogen-based functional groups and is discussed further in section 3.2.1. mit.edu

Design of Ligand Systems for Enhanced Selectivity and Yields in Cross-Couplings of Dibromoquinolines

The choice of ligand in a palladium-catalyzed cross-coupling reaction is critical for controlling reactivity, stability of the catalyst, and, most importantly, selectivity. For dihaloheteroaromatic substrates, ligand design is the primary tool for tuning site-selectivity.

In general, bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos), are highly effective. These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species. By modifying the steric and electronic properties of the ligand, one can influence which C-Br bond (C4 or C5) preferentially interacts with the palladium center. For instance, very bulky ligands may favor reaction at the less sterically hindered position. Furthermore, non-covalent interactions between the ligand and substrate, potentially mediated by additives or the base cation, can be engineered to direct the catalyst to a specific site, offering a sophisticated level of control over the reaction's regiochemical outcome.

Nucleophilic Aromatic Substitution Reactions

The bromine atoms on the this compound scaffold are susceptible to replacement by nucleophiles, a process known as nucleophilic aromatic substitution (SNA_r_). The electron-deficient nature of the quinoline's pyridine (B92270) ring makes the C4 position particularly activated for this type of reaction. smolecule.com

Amination Reactions for Diverse Derivatives

Introducing amino groups onto the quinoline (B57606) scaffold is of great interest in medicinal chemistry. This can be achieved either through direct S_N_Ar with an amine or via palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (S_N_Ar): The C4 position of a quinoline ring is inherently susceptible to attack by nucleophiles. smolecule.com The C4-Br bond in this compound is therefore expected to be more reactive towards amination via an S_N_Ar mechanism than the C5-Br bond. The reaction typically proceeds by attack of the amine nucleophile at C4, forming a Meisenheimer-like intermediate, followed by the expulsion of the bromide ion. The presence of a base is often required to deprotonate the amine, increasing its nucleophilicity. smolecule.com

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a more general and often more efficient method for forming C-N bonds, especially for less reactive aryl halides. mit.edu This reaction is highly versatile and can be applied to both the C4-Br and C5-Br positions. As with other cross-coupling reactions, regioselectivity can be achieved by tuning the reaction conditions, particularly the choice of palladium precursor and ligand. researchgate.net This method allows for the coupling of a wide variety of primary and secondary amines, leading to a diverse library of N-substituted quinoline derivatives.

Table 3: Amination Strategies for this compound

| Reaction Type | Reagents & Conditions (Example) | Expected Major Product |

| S_N_Ar | Primary Amine (R-NH₂), K₂CO₃, heat | 4-Amino-5-bromo-8-methylquinoline |

| Buchwald-Hartwig Amination | Secondary Amine (R₂NH), Pd₂(dba)₃, BINAP, NaOtBu | 4-(Dialkylamino)-5-bromo-8-methylquinoline and/or 5-(Dialkylamino)-4-bromo-8-methylquinoline |

| Buchwald-Hartwig Diamination | Amine (>2 equiv.), Pd catalyst, ligand, base, heat | 4,5-Diamino-8-methylquinoline |

This table provides illustrative examples. Product distribution and yields are dependent on specific reaction conditions.

Reactions with Oxygen, Sulfur, and Carbon Nucleophiles

The bromine atoms at the C4 and C5 positions of this compound are susceptible to displacement by various nucleophiles, a common feature of halogenated quinolines. These nucleophilic aromatic substitution (SNAr) reactions enable the introduction of a wide array of functional groups, significantly diversifying the molecular structure for further applications. The reactivity of the C4-bromo substituent is generally enhanced compared to other positions due to the electron-withdrawing effect of the ring nitrogen.

Reactions with oxygen-based nucleophiles, such as alkoxides, can yield the corresponding ether derivatives. Similarly, sulfur-based nucleophiles like thiols or thiophenolates can displace the bromo groups to form thioethers. acs.org Carbon-carbon bond formation is achievable through transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling with arylboronic acids or their derivatives can introduce new aryl or heteroaryl moieties at the C4 and/or C5 positions. acs.org

| Nucleophile Type | Reagent Example | Typical Conditions | Product Type | Notes |

| Oxygen | Sodium methoxide (B1231860) (NaOMe) | Heat, polar aprotic solvent (e.g., DMF) | 4- and/or 5-methoxy-8-methylquinoline (B6254455) derivative | Displacement of one or both bromine atoms. |

| Sulfur | Sodium thiophenolate (NaSPh) | Heat, polar aprotic solvent | 4- and/or 5-(phenylthio)-8-methylquinoline derivative | Formation of P-S bonds. acs.org |

| Carbon | Potassium aryltrifluoroborate | Pd catalyst (e.g., PdCl₂(dppf)), base, heat | 4- and/or 5-aryl-8-methylquinoline derivative | Suzuki-Miyaura cross-coupling reaction. acs.org |

| Nitrogen | Primary amines (R-NH₂) | Heat (120-180°C), solvent (e.g., DMF, ethanol) | 4-aminoquinoline derivative | The C4-chloro group is typically more reactive than bromo in this context, but the principle applies. smolecule.com |

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

Further electrophilic aromatic substitution (EAS) on the this compound ring system is complex due to the competing directing effects of the existing substituents. The quinoline ring itself is deactivated towards electrophilic attack, particularly the pyridine half. quora.com The benzene (B151609) ring portion is more susceptible to substitution, typically at the C5 and C8 positions. quora.com

In this specific molecule:

The C8-methyl group is an activating, ortho, para-director, favoring substitution at C7 (the C5 position is blocked).

The C4- and C5-bromo groups are deactivating, ortho, para-directors. The C4-bromo directs towards C3, while the C5-bromo directs towards C6.

Transformations Involving the C8-Methyl Group

The methyl group at the C8 position is not merely a passive substituent but an active handle for extensive functionalization, primarily through C(sp³)-H activation and oxidation.

C(sp³)-H Activation and Functionalization

The C8-methyl group of quinoline is an ideal substrate for directed C(sp³)-H activation, facilitated by the chelating assistance of the quinoline nitrogen atom. nih.gov This strategy allows for the direct formation of C-C and C-X bonds without pre-functionalization of the methyl group. Various transition metals, including palladium, cobalt, and rhodium, are effective catalysts for these transformations. nih.govnih.gov

These methods offer highly regioselective pathways to introduce a variety of functional groups. For instance, palladium catalysis has been employed for the alkylation of 8-methylquinolines using aziridines as the alkylating source. rsc.org Cobalt and rhodium catalysts have proven effective for alkenylation and methylation reactions, respectively, using alkynes and organoboron reagents. acs.orgconferenceproceedings.international

| Transformation | Catalyst System | Coupling Partner | Bond Formed | Key Findings & References |

| Alkenylation | CpCo(III) | Alkynes | C(sp³)-C(sp²) | Highly regioselective and stereoselective. Tolerates a variety of functional groups under mild conditions. acs.org |

| Alkylation | Pd(OAc)₂ | Aziridines | C(sp³)-C(sp³) | Proceeds via sequential C-H and C-N bond activation to form γ-quinolinylpropylamines. rsc.org |

| Alkylation | CpCo(III) | Maleimides | C(sp³)-C(sp³) | Effective for forming C-C bonds with primary and secondary C(sp³)-H bonds. conferenceproceedings.international |

| Arylation | Cp*Rh(III) | Organoborons | C(sp³)-C(sp²) | Sterically controlled for selective mono- or diarylation. conferenceproceedings.international |

| Alkynylation | Pd(II) / Neocuproine | TIPS-alkynyl bromide | C(sp³)-C(sp) | First example of ligand-enabled C(sp³)-H alkynylation of 8-methylquinolines. rsc.org |

| Iodination | Pd(OAc)₂ / PhI(OAc)₂ | I₂ | C(sp³)-I | Provides a versatile handle for further synthetic elaboration. acs.orgmdpi.com |

| Acetoxylation | Pd(OAc)₂ / PhI(OAc)₂ | - | C(sp³)-O | Achieved by slightly modifying the iodination reaction conditions. acs.orgmdpi.com |

Oxidation and Reduction Pathways of the Methyl Moiety

The C8-methyl group can be oxidized to various higher oxidation states, providing another route to functionalized quinoline derivatives. Common oxidation products include the corresponding alcohol (8-hydroxymethylquinoline), aldehyde (quinoline-8-carbaldehyde), and carboxylic acid (quinoline-8-carboxylic acid).

The oxidation of 8-methylquinoline (B175542) and its derivatives to quinoline-8-carboxylic acid can be achieved using strong oxidizing agents. For example, a method involving silver(I) sulfate (B86663) and bromine in concentrated sulfuric acid has been used to convert 8-methylquinoline to 5-bromo-8-methylquinoline, which is then further oxidized. sbc.org.pl Another approach involves the oxidation of the intermediate 8-(bromomethyl)quinoline, formed from the methyl group, to the aldehyde and then to the carboxylic acid using reagents like sodium chlorite. sbc.org.pl The nitrogen atom of the quinoline ring can also be oxidized to an N-oxide using reagents like m-CPBA. 8-methylquinoline N-oxide is a notable oxidant used in various catalytic reactions. nih.gov

Reduction of the C8-methyl group itself is not a typical transformation. However, reduction reactions may target other parts of the molecule, such as the quinoline ring system, under specific conditions (e.g., catalytic hydrogenation), though this is outside the scope of transformations involving the methyl moiety directly.

Theoretical and Computational Studies of 4,5 Dibromo 8 Methylquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT is employed to understand electron distribution, predict sites of reactivity, and analyze molecular stability. nih.govrsc.org Such calculations provide insights into dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential maps, which are crucial for predicting chemical behavior. nih.gov

Elucidation of Electronic Structure and Charge Distribution

No specific studies detailing the electronic structure or charge distribution for 4,5-Dibromo-8-methylquinoline were found. For other halogenated quinolines, research indicates that the type and position of halogen substituents significantly influence the electronic properties and chemical reactivity of the molecule. rsc.orgnih.gov

Prediction of Reactivity Sites and Reaction Pathways

Information regarding the prediction of reactivity sites and reaction pathways for this compound is not available. Generally, for dihaloquinolines, the regioselectivity of cross-coupling reactions is a subject of interest, with reactivity being position-dependent. nih.gov

Conformational Analysis and Energetics

There are no published conformational analyses or energetic studies specific to this compound.

Intermolecular Interactions and Adsorption Behavior with Material Surfaces

No research was identified concerning the intermolecular interactions or adsorption behavior of this compound on material surfaces.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules. For halogenated and brominated quinoline derivatives, MD simulations have been used to investigate their interactions with biological targets, such as enzymes or DNA, providing insights into their potential mechanisms of action as therapeutic agents. acs.orgnih.gov However, no MD simulation studies have been published for this compound.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. Numerous QSAR studies have been conducted on various classes of quinoline derivatives to predict their efficacy as anticancer, antimalarial, or antimicrobial agents. nih.govnih.govmdpi.comresearchgate.net These models help in the rational design of new, more potent compounds. A search of the literature did not yield any QSAR models specifically developed for or including this compound.

Lack of Specific Theoretical and Computational Data for this compound

A thorough review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on the spectroscopic properties of this compound. While computational chemistry is a powerful tool for predicting molecular characteristics, published research detailing the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this particular compound is not available.

Computational studies on similar quinoline derivatives are present in the literature, offering a methodological framework for how such predictions would be approached. These studies typically employ Density Functional Theory (DFT) for geometry optimization and the calculation of spectroscopic parameters.

General Methodological Approach for Spectroscopic Prediction:

Geometry Optimization: The first step in any computational spectroscopic study is to determine the most stable three-dimensional structure of the molecule. This is typically achieved using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d)). scirp.orgresearchgate.net

NMR Spectrum Prediction: Once the geometry is optimized, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR shielding tensors. These values are then converted into chemical shifts (ppm) for comparison with experimental data. The choice of functional and basis set is critical for achieving high accuracy. bohrium.comgithub.io

IR Spectrum Prediction: The vibrational frequencies and their corresponding intensities are calculated from the optimized structure. These theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the computational method, allowing for a more accurate comparison with experimental IR spectra. asianpubs.orgnih.gov

UV-Vis Spectrum Prediction: The electronic absorption properties, which determine the UV-Vis spectrum, are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). bohrium.comrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the spectrum. rsc.orgnih.gov

While these established computational protocols are frequently applied to a wide range of organic molecules, including various quinoline derivatives researchgate.net, the specific outputs of such calculations—namely, the data tables of predicted NMR chemical shifts, IR frequencies, and UV-Vis absorption wavelengths for this compound—remain absent from the current body of scientific research. Therefore, a detailed analysis of its predicted spectroscopic properties, complete with research findings and data tables, cannot be provided at this time.

Advanced Spectroscopic Characterization of 4,5 Dibromo 8 Methylquinoline and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

High-resolution mass spectrometry is a critical technique for determining the precise molecular weight and elemental formula of a compound.

For 4,5-Dibromo-8-methylquinoline (C₁₀H₇Br₂N), HRMS would be able to measure the mass of the molecular ion with very high accuracy. This precise mass measurement would allow for the unambiguous determination of its elemental composition, distinguishing it from other compounds with the same nominal mass. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion, providing clear evidence for the presence of two bromine atoms in the molecule.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₁₀H₇Br₂N)

| Ion | m/z (Theoretical) | Relative Abundance (%) |

|---|---|---|

| [M]⁺ | 298.8996 | 50.8 |

| [M+1]⁺ | 299.9029 | 5.5 |

| [M+2]⁺ | 300.8975 | 100.0 |

| [M+3]⁺ | 301.9009 | 10.8 |

| [M+4]⁺ | 302.8955 | 49.2 |

| [M+5]⁺ | 303.8988 | 5.3 |

Note: This table is generated based on theoretical calculations of the expected isotopic pattern.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. An MS/MS analysis of this compound would help to confirm the structure by observing characteristic fragmentation patterns, such as the loss of bromine atoms or the methyl group, and the cleavage of the quinoline (B57606) ring system. This fragmentation data provides a "fingerprint" that can be used for structural confirmation.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy: An IR spectrum of this compound would show absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions would include C-H stretching vibrations from the aromatic ring and the methyl group, C=C and C=N stretching vibrations characteristic of the quinoline ring, and C-Br stretching vibrations, which would typically appear in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This can be particularly useful for observing vibrations of the quinoline skeleton.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-methylquinoline (B175542) |

| 5,7-dibromo-8-hydroxyquinoline |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for identifying functional groups and elucidating the molecular structure of compounds. mdpi.com In the analysis of this compound and its derivatives, FTIR spectroscopy provides key insights into the vibrational modes of the quinoline core, as well as the characteristic vibrations of its substituents. The infrared spectrum is typically complex, and assignments are often supported by theoretical calculations. mdpi.com

The vibrational spectrum of the quinoline ring system gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The stretching vibrations of the C=C and C=N bonds within the aromatic rings produce a series of bands in the 1600-1400 cm⁻¹ range. nih.govresearchgate.net In-plane and out-of-plane C-H bending vibrations also provide structural information and appear at lower frequencies. astrochem.org

Analysis of related halogenated hydroxyquinolines, such as 5,7-dibromo-8-hydroxyquinoline, shows characteristic bands for C-Br stretching around 542 cm⁻¹ and 465 cm⁻¹. researchgate.net The interpretation of these complex spectra is greatly enhanced by comparison with theoretically calculated spectra. researchgate.netnih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretching | 3100 - 3000 |

| Methyl (-CH₃) Stretching | 2950 - 2850 |

| Aromatic C=C/C=N Stretching | 1600 - 1400 |

| Methyl (-CH₃) Bending | 1450, 1375 |

| C-H Bending (in-plane & out-of-plane) | 1300 - 700 |

| C-Br Stretching | < 700 |

Raman Spectroscopy for Molecular Vibrations and Symmetry Information

Raman spectroscopy serves as a valuable complement to FTIR, providing information on molecular vibrations, structure, and symmetry. rsc.org While FTIR relies on the change in dipole moment during a vibration, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For centrosymmetric or highly symmetric molecules, certain vibrational modes may be active in only one of the two techniques (mutual exclusion principle). Although this compound is not highly symmetric, the relative intensities of bands can differ significantly between its FTIR and Raman spectra, aiding in a more complete vibrational assignment. nih.gov

The Raman spectrum of quinoline derivatives is characterized by strong bands corresponding to the ring stretching modes. researchgate.net The symmetric "breathing" vibrations of the aromatic rings, which involve the concerted expansion and contraction of the C-C bonds, often give rise to a particularly intense Raman signal. rsc.orgresearchgate.net These are typically observed in the 1000-1050 cm⁻¹ region for the quinoline core. researchgate.net

Substituent vibrations are also observable. The C-Br stretching modes, while appearing in the far-IR, are also Raman active and can provide structural information. Studies on related compounds like 7-bromo-5-chloro-8-hydroxyquinoline have utilized both FTIR and FT-Raman spectra for a complete vibrational analysis. nih.gov The combination of both techniques is crucial for distinguishing between different vibrational modes that may overlap in one spectrum but are resolved in the other. nih.gov Furthermore, surface-enhanced Raman scattering (SERS) can be employed to significantly amplify the Raman signal of quinoline derivatives, allowing for more sensitive detection and analysis. acs.org

Computational Vibrational Analysis and Assignment Correlation

Due to the complexity of the vibrational spectra of polyatomic molecules like this compound, definitive assignment of all experimental bands can be challenging. Computational methods, particularly Density Functional Theory (DFT), have become an indispensable tool for predicting and interpreting vibrational spectra. nih.gov

By creating a theoretical model of the molecule, its optimized geometry and harmonic vibrational frequencies can be calculated. researchgate.net The B3LYP functional combined with a basis set such as 6-31G* or 6-311++G(d,p) is commonly used for this purpose and has shown good correlation with experimental results for quinoline derivatives. researchgate.netnih.govnih.gov

The computed frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. To improve the correlation, the calculated frequencies are typically scaled by an empirical factor (e.g., 0.961). nih.gov The primary advantage of the computational approach is the ability to visualize the atomic motions associated with each vibrational mode, which allows for unambiguous assignment of the experimental FTIR and Raman bands. researchgate.net This process involves comparing the scaled theoretical frequencies with the experimental wavenumbers. The potential energy distribution (PED) is also calculated to determine the contribution of different internal coordinates (stretching, bending, torsion) to each normal mode. researchgate.net This combined experimental and theoretical approach has been successfully applied to numerous substituted quinolines, providing a detailed understanding of their vibrational characteristics. mdpi.comresearchgate.netnih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related brominated quinoline derivatives provides significant insight into its expected solid-state conformation. For instance, the crystal structures of 5,7-Dibromo-2-methylquinolin-8-ol and 8-Bromo-2-methylquinoline have been determined. nih.govnih.gov

In these structures, the quinoline ring system is nearly planar. nih.govnih.gov The C-C bond lengths within the aromatic rings typically range from 1.36 Å to 1.44 Å, and the C-N bonds are approximately 1.32 Å to 1.37 Å. The C-Br bond length is expected to be around 1.90 Å. The internal angles of the six-membered rings are close to 120°, consistent with sp² hybridization.

Representative Crystallographic Data from Related Brominated Quinolines

| Parameter | Typical Value | Reference Compound |

| C-Br Bond Length | ~1.90 Å | 8-Bromo-2-methylquinoline nih.gov |

| C-N Bond Length | 1.32 - 1.37 Å | 5,7-Dibromo-2-methylquinolin-8-ol nih.gov |

| Aromatic C-C Bond Length | 1.36 - 1.44 Å | 5,7-Dibromo-2-methylquinolin-8-ol nih.gov |

| Ring Planarity (Dihedral Angle) | < 1° | 8-Bromo-2-methylquinoline nih.gov |

| Intermolecular Br···Br Contact | ~3.63 Å | 5,7-Dibromo-2-methylquinolin-8-ol nih.gov |

| π-π Stacking Distance | ~3.76 Å | 8-Bromo-2-methylquinoline nih.gov |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of molecules, which are dictated by their electronic structure and the transitions between electronic states.

The UV-Vis absorption spectrum of quinoline and its derivatives is characterized by two main absorption bands in the 250-400 nm range. scielo.br These bands arise from π→π* electronic transitions within the aromatic system. A weaker, often-obscured band resulting from an n→π* transition, involving the non-bonding electrons on the nitrogen atom, may also be present at a longer wavelength. scielo.brresearchgate.net The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the quinoline ring, as well as the polarity of the solvent. scielo.brmdpi.com

For this compound, the bromine and methyl substituents are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline due to their electronic effects on the π-system.

Fluorescence in quinoline derivatives typically results from the relaxation of the lowest excited singlet state (S₁) to the ground state (S₀). However, the presence of heavy atoms like bromine can significantly influence the emission properties through the "heavy-atom effect." This effect enhances the rate of intersystem crossing (ISC), a non-radiative process where the molecule transitions from the excited singlet state (S₁) to an excited triplet state (T₁). By promoting ISC, the heavy-atom effect often leads to a decrease in fluorescence quantum yield and an increase in phosphorescence. rsc.org Therefore, this compound is expected to exhibit weaker fluorescence compared to its non-brominated counterparts. Studies on brominated coumarins, for example, have shown that the position and number of bromine atoms have a great effect on the photophysical and photochemical properties. rsc.org

Typical Photophysical Properties of Substituted Quinolines

| Property | Typical Wavelength/Range | Transition |

| Absorption (λmax) | 250 - 400 nm | π→π* and n→π* |

| Fluorescence Emission (λem) | 350 - 500 nm | S₁ → S₀ |

Derivatization and Analogue Chemistry of 4,5 Dibromo 8 Methylquinoline

Design and Synthesis of Diverse Quinoline (B57606) Derivatives from the Dibromo-Methylquinoline Scaffold

The 4,5-Dibromo-8-methylquinoline core presents two bromine atoms at positions C4 and C5, which are electronically and sterically distinct, alongside a methyl group at C8 that can also be a site for functionalization. This arrangement allows for selective and sequential chemical modifications, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions:

The differential reactivity of the C4 and C5 bromine atoms is a key aspect in the design of synthetic strategies. Generally, the C4 position in quinolines is more electrophilic and thus more reactive towards oxidative addition to a palladium(0) catalyst compared to the C5 position. This inherent reactivity difference allows for regioselective functionalization.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the dibromoquinoline with various boronic acids or esters. By carefully controlling the reaction conditions (e.g., catalyst, ligand, base, and temperature), it is possible to achieve selective monosubstitution at the C4 position, followed by a second coupling at the C5 position with a different boronic acid, leading to the synthesis of unsymmetrically substituted quinolines. For instance, the coupling of a dibromoquinoline with an arylboronic acid can yield a 4-aryl-5-bromo-8-methylquinoline intermediate, which can then be subjected to a second Suzuki-Miyaura coupling to introduce a different aryl or heteroaryl group at the C5 position.

Sonogashira Coupling: This reaction enables the introduction of alkyne moieties onto the quinoline scaffold. Similar to the Suzuki-Miyaura coupling, regioselective Sonogashira coupling can be achieved, typically favoring the C4 position. nih.gov The resulting alkynylquinolines are valuable intermediates that can undergo further transformations, such as cyclization reactions or conversion to other functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 and C5 positions. pharmacy180.comsemanticscholar.org Sequential amination can be employed to synthesize quinolines with different amino substituents at these positions, which is of significant interest in the development of pharmacologically active compounds.

Palladium-Catalyzed Cyanation: The introduction of a cyano group can be achieved through palladium-catalyzed cyanation reactions. nih.gov The nitrile functionality can then serve as a versatile handle for further chemical modifications, such as hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions.

Nucleophilic Aromatic Substitution (SNAr):

While less common for simple bromoquinolines, SNAr reactions can be employed to introduce nucleophiles onto the quinoline ring, particularly if the ring is activated by electron-withdrawing groups. In the context of this compound, the C4 position is more susceptible to nucleophilic attack than the C5 position.

Functionalization of the 8-Methyl Group:

The methyl group at the C8 position can also be a site for derivatization. For example, it can undergo free-radical halogenation to introduce a handle for further substitution, or it can be oxidized to an aldehyde or carboxylic acid, opening up another avenue for diversification. Transition metal-catalyzed C-H activation of the 8-methyl group is also a potential strategy for its direct functionalization. semanticscholar.orgnih.gov

Illustrative Synthetic Schemes:

The following table provides hypothetical examples of derivatization reactions on a dibromo-methylquinoline scaffold, based on known reactivities of similar compounds.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference Analogy |

| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-5-bromo-8-methylquinoline | mdpi.com |

| Sonogashira | This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-5-bromo-8-methylquinoline | nih.gov |

| Buchwald-Hartwig | This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-Morpholino-5-bromo-8-methylquinoline | pharmacy180.com |

| Cyanation | This compound | Zn(CN)₂ | Pd(PPh₃)₄ | 4-Cyano-5-bromo-8-methylquinoline | nih.gov |

Exploration of Structure-Property Relationships within New Derivative Families

Once diverse families of derivatives are synthesized from the this compound scaffold, a systematic exploration of their structure-property relationships (SPR) is crucial. This involves correlating the structural modifications with changes in physicochemical and biological properties.

Physicochemical Properties:

The introduction of different functional groups at the C4, C5, and C8 positions can significantly impact properties such as:

Solubility: The addition of polar groups like amines, alcohols, or carboxylic acids can enhance aqueous solubility, which is often a critical factor for biological applications.

Lipophilicity (LogP): The introduction of hydrophobic moieties like aryl or alkyl groups will increase the lipophilicity, which can influence membrane permeability and interactions with hydrophobic biological targets.

Electronic Properties: The electron-donating or electron-withdrawing nature of the substituents will alter the electron density of the quinoline ring system, affecting its reactivity, pKa, and ability to participate in π-π stacking or hydrogen bonding interactions.

Photophysical Properties: For applications in materials science, such as in organic light-emitting diodes (OLEDs) or sensors, the nature of the substituents will influence the absorption and emission spectra, quantum yields, and fluorescence lifetimes of the quinoline derivatives.

Biological Activities (Structure-Activity Relationships - SAR):

The quinoline core is a well-known privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A systematic SAR study of new derivative families would involve:

Screening: Testing the synthesized compounds in a panel of relevant biological assays to identify initial "hits."

Identification of Key Structural Features: Analyzing the screening data to determine which structural modifications lead to an increase or decrease in biological activity. For example, the nature, size, and position of the substituent at C4 might be critical for binding to a specific biological target.

Iterative Optimization: Based on the initial SAR findings, designing and synthesizing a second generation of more focused derivatives to further enhance the desired activity and selectivity while minimizing off-target effects.

| Derivative Family | Structural Variation | Potential Property Impact | Potential Application | Reference Analogy |

| 4-Aryl-quinolines | Substitution on the aryl ring | Modulated lipophilicity and electronic properties | Anticancer agents | rsc.org |

| 4-Amino-quinolines | Nature of the amino substituent | Enhanced solubility and hydrogen bonding capacity | Antimalarial, anti-inflammatory agents | nih.gov |

| 4-Alkynyl-quinolines | Chain length and terminal group of the alkyne | Altered molecular geometry and potential for click chemistry | Antiviral agents, molecular probes | nih.gov |

Development of Libraries of Functionalized Quinolines for Screening in Academic Research Contexts

The development of compound libraries based on the this compound scaffold is a valuable strategy for academic research and high-throughput screening (HTS) campaigns. stanford.eduupenn.edu

Combinatorial Chemistry Approach:

By leveraging the regioselective reactivity of the dibromo-scaffold, a combinatorial approach can be employed to rapidly generate a large number of diverse compounds. For example, a "split-and-pool" synthesis strategy could be utilized. An initial library of 4-substituted-5-bromo-8-methylquinolines can be generated by reacting the starting material with a set of different building blocks (e.g., various boronic acids in a Suzuki-Miyaura reaction). This library can then be split and each portion reacted with a second set of building blocks to functionalize the C5 position, resulting in a large matrix of di-substituted quinolines.

Library Design Considerations:

When designing a quinoline library for academic screening, several factors should be considered:

Diversity: The library should encompass a wide range of physicochemical properties (e.g., LogP, molecular weight, number of hydrogen bond donors/acceptors) to maximize the chances of finding hits against various biological targets.

"Drug-likeness": The compounds in the library should ideally adhere to established guidelines for "drug-likeness," such as Lipinski's Rule of Five, to increase the probability of identifying compounds with favorable pharmacokinetic properties.

Synthetic Tractability: The chosen synthetic routes should be robust, high-yielding, and amenable to parallel synthesis techniques to facilitate the efficient production of the library.

High-Throughput Screening (HTS):

Once synthesized, these libraries of functionalized quinolines can be screened against a wide array of biological targets in academic HTS centers. metrionbiosciences.commdpi.com This can lead to the identification of novel probes for studying biological pathways, initial hits for drug discovery programs, or new materials with interesting photophysical properties. The data generated from HTS of these libraries can provide valuable insights into the SAR of the quinoline scaffold and guide the design of future generations of more potent and selective compounds.

| Library Type | Synthetic Strategy | Number of Compounds (Example) | Screening Application | Reference Analogy |

| Di-aryl Quinolines | Sequential Suzuki-Miyaura coupling | 10 (R¹) x 10 (R²) = 100 | Kinase inhibitor screening | mdpi.com |

| Amino-aryl Quinolines | Suzuki-Miyaura followed by Buchwald-Hartwig amination | 10 (Aryl) x 10 (Amine) = 100 | GPCR antagonist screening | pharmacy180.com |

| Alkynyl-amino Quinolines | Sonogashira followed by Buchwald-Hartwig amination | 10 (Alkyne) x 10 (Amine) = 100 | Antiviral screening | nih.govpharmacy180.com |

Applications in Advanced Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

The true strength of 4,5-Dibromo-8-methylquinoline in organic synthesis lies in the reactivity of its two carbon-bromine bonds. Halogenated aromatic compounds are pivotal precursors for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. researchgate.net The dibromo substitution pattern on this quinoline (B57606) scaffold offers chemists two distinct points for molecular elaboration, enabling the construction of complex, highly substituted quinoline architectures.

The bromine atoms at the C4 and C5 positions serve as versatile handles for introducing a wide array of functional groups. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, allowing for the sequential or one-pot replacement of the bromine atoms. nih.govnih.gov This capability is crucial in medicinal chemistry and drug discovery, where the rapid generation of analogues is necessary to explore structure-activity relationships (SAR). mdpi.com

Studies on other dibromoquinoline systems have shown that regioselectivity can often be achieved, allowing for the controlled, stepwise functionalization of the molecule. nih.gov For instance, one bromine atom can be selectively coupled under one set of conditions, followed by a different coupling reaction at the second position. This selective functionalization is key to creating precisely substituted quinoline derivatives that would be difficult to access through traditional condensation methods like the Skraup or Friedländer syntheses. nih.govorganic-chemistry.org The ability to convert dibromoquinolines into various derivatives, including phenyl, cyano, and methoxy substituted compounds, highlights their utility as precursors. researchgate.net

Table 1: Potential Cross-Coupling Reactions for Functionalizing this compound This table is illustrative of the types of transformations possible on a dibromoaromatic scaffold.

| Reaction Name | Reagent Type | Introduced Group (R) | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (e.g., R-B(OH)₂) | Aryl, Heteroaryl, Alkyl | Synthesis of biaryl compounds, complex drug scaffolds. nih.govnih.gov |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Aryl, Alkenyl, Alkynyl | Creation of complex organic molecules under mild conditions. |

| Heck Coupling | Alkene (e.g., H₂C=CHR) | Alkenyl | Formation of stilbene-like structures, extension of conjugation. |

| Sonogashira Coupling | Terminal Alkyne (e.g., H-C≡C-R) | Alkynyl | Introduction of rigid linear linkers, synthesis of enediynes. rsc.org |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Amino (NR₂) | Synthesis of arylamines, a common motif in pharmaceuticals. mdpi.com |

| Cyonation | Cyanide source (e.g., Zn(CN)₂) | Cyano (-CN) | Introduction of a versatile nitrile group for further chemistry. |

Beyond simple substitution, the dual bromine atoms on this compound facilitate annulation reactions, which are processes that build new rings onto an existing molecular framework. masterorganicchemistry.comlibretexts.org By using a coupling partner that contains two reactive sites, new polycyclic and heterocyclic systems can be constructed. For example, reaction with a di-boronic acid under Suzuki conditions could lead to the formation of a new carbocyclic ring fused to the quinoline core, creating a larger polycyclic aromatic hydrocarbon (PAH). rsc.org

This strategy is a powerful method for accessing complex molecular architectures from simpler precursors. nih.govresearchgate.net Annulation can also be used to build new heterocyclic rings. The synthesis of pyrimido[4,5-b]quinolines, for instance, involves building a pyrimidine ring onto the quinoline core and is a well-established route to biologically active compounds. nih.govresearchgate.net The dibromo functionality provides two anchor points to direct the regiochemistry of such ring-forming reactions, offering a pathway to novel, complex N-heterocyclic systems. researchgate.netbeilstein-journals.org

Table 2: Examples of Annulation Strategies for Ring Construction This table illustrates general ring-forming principles applicable to dihalo-aromatic substrates.

| Annulation Strategy | Reagent Type | Resulting System |

|---|---|---|

| Double Heck Reaction | Di-alkene (e.g., 1,4-pentadiene) | Fused Carbocycle |

| Palladium-Catalyzed [3+3] Annulation | Di-boronic ester of a PAH | Extended Polycyclic Aromatic Hydrocarbon rsc.org |

| Condensation/Cyclization | Diamines, Amidines | Fused N-Heterocycle (e.g., Diazine) researchgate.net |

| Nenitzescu Indole Synthesis Analogue | Enamine | Fused Pyrrole Ring researchgate.net |

Catalysis

The quinoline scaffold is a privileged structure in catalysis, not only as a product but also as a key component of ligands that coordinate to transition metals. researchgate.net The specific structure of this compound, with its nitrogen atom, methyl group, and reactive halogens, makes it a promising precursor for designing specialized ligands.

The nitrogen atom of the quinoline ring is a Lewis basic site capable of coordinating to a transition metal center. This property is the foundation of many quinoline-based ligands. rsc.org Furthermore, the 8-methyl group is known to be susceptible to C(sp³)–H bond activation, a process where a metal catalyst breaks a C-H bond to form a direct metal-carbon bond. researchgate.net This can lead to the formation of stable cyclometalated complexes, which are often highly active catalysts.

The true potential of this compound lies in its capacity to be converted into multidentate or "pincer" ligands. The bromine atoms can be replaced by other donor groups, such as phosphines (via lithiation and reaction with chlorophosphines) or other N-heterocycles (via cross-coupling). This would create a ligand that can bind to a metal through three points: the central quinoline nitrogen and the two newly installed donor arms at the C4 and C5 positions. Such pincer complexes are known for their high stability and catalytic activity. iucr.org Bidentate N-heterocyclic carbene (NHC) ligands are also prominent in modern catalysis, and strategies exist to link such moieties to heterocyclic cores. mdpi.comnih.govbohrium.com

Organocatalysis utilizes small organic molecules, free of metals, to catalyze chemical reactions. While the quinoline core is a component of famous organocatalysts like the Cinchona alkaloids, the direct use of simpler quinoline derivatives as catalysts is less common. The primary catalytic feature of the this compound scaffold itself would be the Lewis basicity of the quinoline nitrogen. This nitrogen can act as a weak base or a hydrogen bond acceptor to activate substrates in certain reactions. However, there is currently no specific research demonstrating the application of this compound as an organocatalyst. Its main role in catalysis is more likely as a precursor to more complex metal-coordinating ligands. researchgate.net

Materials Science and Functional Materials Development

In materials science, there is a continuous search for new organic molecules that can be assembled into polymers and materials with interesting electronic, optical, or physical properties. acs.org The structure of this compound makes it an excellent candidate as a monomer for the synthesis of novel conjugated polymers.

The two bromine atoms are ideal functional groups for step-growth polymerization. Through reactions like Suzuki polycondensation (reacting with a diboronic ester) or Yamamoto coupling (reacting with itself in the presence of a nickel catalyst), the this compound units can be linked together to form a long polymer chain. rsc.org The resulting polymer, a poly(8-methylquinoline-4,5-diyl), would be a conjugated system because the quinoline rings would be linked directly, allowing for the delocalization of π-electrons along the polymer backbone.

Conjugated polymers based on fused heterocyclic units are of great interest for applications in organic electronics. rsc.org The electron-deficient nature of the quinoline ring suggests that polymers derived from it could have useful properties as n-type semiconductors in devices like organic field-effect transistors (OFETs) or as electron-transport or emissive layers in organic light-emitting diodes (OLEDs). The ability to synthesize soluble and processable conjugated polymers is a key challenge, and the design of novel monomers is a critical step in achieving this. chemrxiv.org

Table 3: Potential Properties and Applications of Poly(4,5-yl-8-methylquinoline)

| Property | Rationale | Potential Application |

|---|---|---|

| π-Conjugation | Direct C-C links between quinoline units along the polymer backbone. | Organic semiconductor. |

| Electron-Deficient Nature | The nitrogen atom in the quinoline ring withdraws electron density. | n-type material for Organic Field-Effect Transistors (OFETs). |

| Luminescence | Aromatic heterocyclic polymers often exhibit fluorescence. | Emissive layer in Organic Light-Emitting Diodes (OLEDs). |

| Thermal Stability | Rigid aromatic polymer backbones are often highly stable. | Components in high-performance electronic devices. |

Precursors for Organic Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs))7.3.2. Integration into Conjugated Polymer Systems7.3.3. Components in Supramolecular Assemblies

Further research and synthesis of this compound would be required to determine its chemical properties and evaluate its potential for the applications outlined.

Q & A

Q. How can researchers validate the absence of π-stacking in this compound derivatives?

- Calculate interplanar distances from crystallographic data (e.g., >4.0 Å in ). UV-vis spectroscopy in solution (e.g., concentration-dependent aggregation studies) and solid-state fluorescence quenching further confirm the lack of π-interactions. Compare with methyl-free analogs to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.